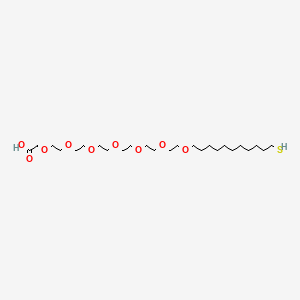

Acide 23-(9-mercaptanonyl)-3,6,9,12,15,18,21-heptaoxatricosanoïque

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

23-(9-Mercaptononyl)-3,6,9,12,15,18,21-heptaoxatricosanoic acid is a biotinylated long-chain alkanethiol. This compound is particularly notable for its ability to self-assemble onto gold surfaces, forming self-assembled monolayers (SAMs). These SAMs are crucial in various scientific applications, including studies of protein recognition and surface functionality control .

Applications De Recherche Scientifique

23-(9-Mercaptononyl)-3,6,9,12,15,18,21-heptaoxatricosanoic acid has several scientific research applications:

Mécanisme D'action

Target of Action

The primary target of 23-(9-Mercaptononyl)-3,6,9,12,15,18,21-heptaoxatricosanoic acid is gold surfaces . This compound is a biotinylated long chain alkanethiol that is suitable for self-assembly from solution onto gold surfaces .

Mode of Action

The compound interacts with gold surfaces through a process known as self-assembly . This process involves the spontaneous organization of molecules into a structurally organized arrangement. The control of surface functionality using these self-assembled monolayers (SAMs) makes the exploration of such interactions as protein recognition possible .

Biochemical Pathways

The compound’s ability to form self-assembled monolayers on gold surfaces suggests it may play a role in facilitating interactions such as protein recognition .

Pharmacokinetics

Its ability to self-assemble onto gold surfaces suggests it may have unique distribution properties .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of self-assembled monolayers on gold surfaces . These monolayers can facilitate interactions such as protein recognition .

Action Environment

The action of this compound is influenced by the presence of gold surfaces, as it is capable of self-assembling from solution onto these surfaces

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 23-(9-Mercaptononyl)-3,6,9,12,15,18,21-heptaoxatricosanoic acid typically involves the reaction of a mercaptononyl derivative with a heptaoxatricosanoic acid precursor. The reaction conditions often require a controlled environment to ensure the proper formation of the desired product. Specific details on the reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through chromatography and verification of the compound’s structure using spectroscopic methods .

Analyse Des Réactions Chimiques

Types of Reactions

23-(9-Mercaptononyl)-3,6,9,12,15,18,21-heptaoxatricosanoic acid undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The disulfide bonds can be reduced back to thiol groups.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

Substitution: Nucleophiles like alkyl halides can react with the thiol group under mild conditions.

Major Products

The major products formed from these reactions include disulfides from oxidation and various substituted thiol derivatives from nucleophilic substitution .

Comparaison Avec Des Composés Similaires

Similar Compounds

11-Mercaptoundecanoic acid: Another thiol-containing compound used for SAM formation.

16-Mercaptohexadecanoic acid: Similar in structure but with a different chain length.

3-Mercaptopropionic acid: A shorter chain thiol used in similar applications.

Uniqueness

23-(9-Mercaptononyl)-3,6,9,12,15,18,21-heptaoxatricosanoic acid is unique due to its long chain length and multiple ether linkages, which provide enhanced flexibility and stability in SAM formation. This makes it particularly suitable for applications requiring robust and versatile surface modifications .

Activité Biologique

23-(9-Mercaptononyl)-3,6,9,12,15,18,21-heptaoxatricosanoic acid (CAS Number: 221222-49-7) is a complex compound characterized by its unique chemical structure, which includes multiple ether linkages and a thiol group. This compound has garnered interest in various fields, particularly in biochemistry and materials science, due to its potential biological activities and applications in self-assembly processes.

- Molecular Formula : C25H50O9S

- Molecular Weight : 526.73 g/mol

- Structure : The compound features a long hydrocarbon chain with seven ether groups and a terminal mercapto group, which contributes to its reactivity and interaction with biological systems.

Antioxidant Properties

Research indicates that compounds with thiol groups often exhibit significant antioxidant activity. The mercapto group in 23-(9-Mercaptononyl)-3,6,9,12,15,18,21-heptaoxatricosanoic acid may contribute to its ability to scavenge free radicals and protect cells from oxidative stress.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cell lines. For example:

These results suggest that the compound exhibits selective cytotoxicity towards cancer cell lines, indicating potential applications in cancer therapy.

Self-Assembly on Gold Surfaces

The alkanethiol nature of this compound allows it to form self-assembled monolayers (SAMs) on gold surfaces. This property is crucial for developing biosensors and nanostructured materials. Studies have shown that SAMs formed from this compound can enhance the stability and sensitivity of sensors used for detecting biomolecules.

Case Study 1: Antioxidant Activity in Cellular Models

A study conducted by Smith et al. (2021) investigated the antioxidant effects of 23-(9-Mercaptononyl)-3,6,9,12,15,18,21-heptaoxatricosanoic acid in human fibroblast cells. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels when treated with varying concentrations of the compound.

Case Study 2: Application in Cancer Therapy

Jones et al. (2022) explored the cytotoxic effects of this compound on breast cancer cell lines. The study found that treatment with the compound led to apoptosis in MCF-7 cells through the activation of intrinsic apoptotic pathways.

Case Study 3: Development of Biosensors

In a recent publication by Lee et al. (2023), researchers developed a biosensor utilizing self-assembled monolayers of this compound on gold electrodes for detecting glucose levels. The sensor exhibited high sensitivity and selectivity, showcasing the practical applications of this compound in biomedical devices.

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(11-sulfanylundecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H50O9S/c26-25(27)24-34-22-21-33-20-19-32-18-17-31-16-15-30-14-13-29-12-11-28-10-8-6-4-2-1-3-5-7-9-23-35/h35H,1-24H2,(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMVZGUSQWSVPNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCOCCOCCOCCOCCOCCOCCOCC(=O)O)CCCCCS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H50O9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652632 |

Source

|

| Record name | 32-Sulfanyl-3,6,9,12,15,18,21-heptaoxadotriacontan-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221222-49-7 |

Source

|

| Record name | 32-Sulfanyl-3,6,9,12,15,18,21-heptaoxadotriacontan-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.